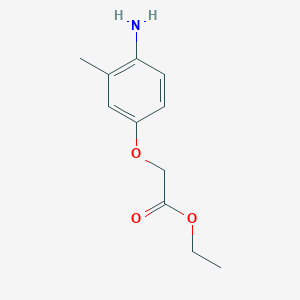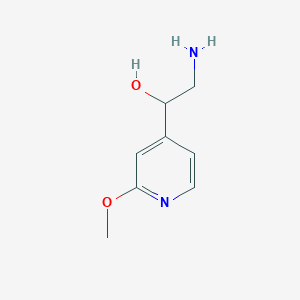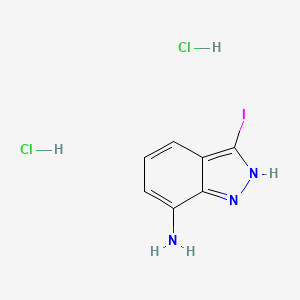![molecular formula C11H12IN3O2S B13568693 2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a benzotriazole moiety and a thiolane ring. The presence of iodine in the benzotriazole ring and the thiolane ring with a sulfone group makes this compound unique. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the introduction of the benzotriazole moiety into the thiolane ring. One common method is the reaction of 6-iodo-1H-1,2,3-benzotriazole with a thiolane derivative under specific conditions. The reaction may involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation, cyclization, and sulfonation steps, followed by purification using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzotriazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Aplicaciones Científicas De Investigación
2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antibacterial, and antiviral activities.
Material Sciences: Utilized in the development of corrosion inhibitors, UV filters, and materials for solar cells and photovoltaic applications.
Synthetic Chemistry: Acts as a versatile synthetic auxiliary in the construction of complex heterocyclic frameworks.
Mecanismo De Acción
The mechanism of action of 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The benzotriazole moiety can bind to enzymes and receptors, influencing various biological pathways. The sulfone group in the thiolane ring may also contribute to its biological activity by interacting with specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole: A simpler analog without the thiolane ring, widely used as a corrosion inhibitor and in medicinal chemistry.
Imidazole Derivatives: Compounds like 1,3-diazole, which share similar heterocyclic structures and exhibit diverse biological activities.
Uniqueness
2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of the benzotriazole moiety with an iodine atom and a thiolane ring with a sulfone group. This structural complexity enhances its potential for diverse applications in medicinal chemistry and material sciences .
Propiedades
Fórmula molecular |
C11H12IN3O2S |
|---|---|
Peso molecular |
377.20 g/mol |
Nombre IUPAC |
2-[(6-iodobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12IN3O2S/c12-8-3-4-10-11(6-8)15(14-13-10)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
Clave InChI |
NAPOSGYCIDGACD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)CN2C3=C(C=CC(=C3)I)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


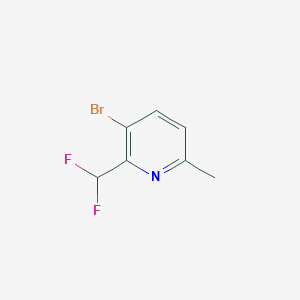
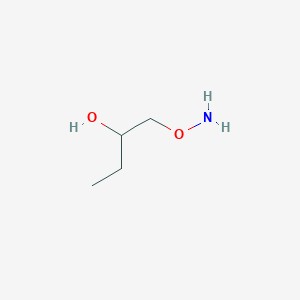
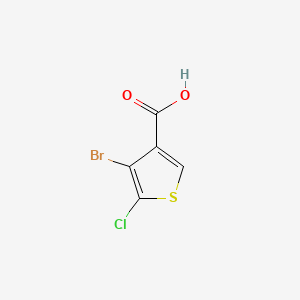
![N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide](/img/structure/B13568624.png)
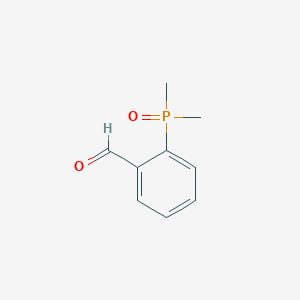
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)

